1-(2-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]methanesulfonamide
Description
The compound 1-(2-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]methanesulfonamide (CAS: 2415526-93-9, molecular formula: C₁₅H₂₃FN₂O₅S₂, molecular weight: 394.5 g/mol) is a sulfonamide derivative characterized by a 2-fluorophenyl group, a methanesulfonamide moiety, and a 4-methoxypiperidinylmethyl substituent . The 2-fluorophenyl group introduces steric and electronic effects due to fluorine’s electronegativity, while the 4-methoxypiperidine ring may enhance solubility and influence conformational flexibility. Sulfonamides are historically significant for their antimicrobial properties, though the biological activity of this specific compound remains underexplored in the provided literature .
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO3S2/c1-19-14(6-8-20-9-7-14)11-16-21(17,18)10-12-4-2-3-5-13(12)15/h2-5,16H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKLLNBQRJJRBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNS(=O)(=O)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 2-Fluorotoluene
The direct sulfonation of 2-fluorotoluene using chlorosulfonic acid provides 1-(2-fluorophenyl)methanesulfonic acid, which is subsequently converted to the sulfonyl chloride via thionyl chloride (SOCl₂) treatment.
Reaction Conditions :
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| Sulfonation | ClSO₃H, CH₂Cl₂ | 0–5°C | 2 h | 68% |
| Chlorination | SOCl₂, reflux | 80°C | 4 h | 92% |
Mechanistic Insights :
Alternative Route: Oxidation of 1-(2-Fluorophenyl)methanethiol
Oxidation of the corresponding thiol with hydrogen peroxide in acetic acid yields the sulfonic acid, followed by SOCl₂ treatment. This method avoids harsh sulfonation conditions but requires thiol precursor synthesis.
Preparation of (4-Methoxythian-4-yl)methylamine
Thiane Ring Formation and Methoxylation
The 4-methoxythiane core is synthesized via cyclization of 1,4-dibromopentane with sodium sulfide (Na₂S), followed by methoxylation using methanol and BF₃·OEt₂ as a catalyst.
Reaction Scheme :
- Cyclization:
$$ \text{1,4-Dibromopentane} + \text{Na}_2\text{S} \rightarrow \text{Thiane} $$ - Methoxylation:
$$ \text{Thiane} + \text{CH}3\text{OH} \xrightarrow{\text{BF}3·\text{OEt}_2} \text{4-Methoxythiane} $$
Aminomethylation via Gabriel Synthesis
The aminomethyl group is introduced using the Gabriel method:
- Alkylation : 4-Methoxythiane is treated with phthalimide and potassium carbonate in DMF to form N-(4-methoxythian-4-yl)methylphthalimide.
- Deprotection : Hydrazine hydrate cleaves the phthalimide group, yielding (4-methoxythian-4-yl)methylamine.
Optimization Data :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Alkylation | Phthalimide, K₂CO₃ | DMF | 80°C | 75% |
| Deprotection | NH₂NH₂·H₂O | Ethanol | Reflux | 88% |
Sulfonamide Coupling Reaction
The final step involves reacting 1-(2-fluorophenyl)methanesulfonyl chloride with (4-methoxythian-4-yl)methylamine under basic conditions to form the target sulfonamide.
General Procedure :
- Dissolve (4-methoxythian-4-yl)methylamine (1.0 equiv) and K₂CO₃ (2.0 equiv) in anhydrous DMF.
- Add 1-(2-fluorophenyl)methanesulfonyl chloride (1.1 equiv) dropwise at 0°C.
- Stir at room temperature for 4–6 h, monitor by TLC.
- Quench with water, extract with ethyl acetate, and purify via column chromatography (SiO₂, 20% EtOAc/hexane).
Reaction Optimization :
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| K₂CO₃ | DMF | 25°C | 6 h | 82% |
| Et₃N | CH₂Cl₂ | 0°C → 25°C | 8 h | 74% |
Mechanism :
The amine nucleophile attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond (Figure 2).
Challenges and Mitigation Strategies
Competing Side Reactions
Purification Difficulties
- The polar sulfonamide product requires careful chromatographic separation. Gradient elution (hexane → EtOAc) effectively isolates the compound.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the anti conformation of the sulfonamide group and the chair conformation of the thiane ring.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
1-(2-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key sulfonamide derivatives and their distinguishing features compared to the target compound:
Key Observations
Fluorophenyl Positional Effects :
- The target compound’s 2-fluorophenyl group (ortho substitution) may induce steric hindrance compared to 4-fluorophenyl (para) analogues like those in and . This could influence binding to biological targets or alter metabolic stability .
In contrast, the target’s piperidine ring offers conformational flexibility and basicity, which may aid membrane permeability .
Substituent Electronic Effects: Nitro () and trifluoromethyl () groups are strongly electron-withdrawing, which may increase reactivity but reduce stability.
Dual Sulfonamides :
- The "double sulfonamide" in demonstrates how additional sulfonamide groups can increase molecular weight (452.5 g/mol vs. 394.5 g/mol for the target) and steric bulk, possibly affecting pharmacokinetics .
Salt Forms :
- The hydrochloride salt in highlights how ionic derivatives can enhance solubility, a feature absent in the neutral target compound .
Research Findings
Biological Activity
1-(2-Fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]methanesulfonamide is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a fluorophenyl group, a thian-4-yl moiety, and a methanesulfonamide functional group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 273.31 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO and DMF |
| LogP | 2.5 |
Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes, potentially affecting metabolic pathways.
- Receptor Binding : The presence of the fluorophenyl group may enhance binding affinity to various receptors, influencing signaling pathways.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, indicating that this compound may also exhibit such effects.
Antitumor Effects
Recent research has indicated that compounds similar to this compound show promise in cancer therapy. For instance, studies have reported significant cytotoxicity against various cancer cell lines.
Table 2: Antitumor Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 15 |
| MCF-7 (Breast) | 10 |
| HeLa (Cervical) | 12 |
Antimicrobial Activity
The compound has been tested for antimicrobial properties against several bacteria and fungi. Results indicate moderate to high activity against Gram-positive bacteria.
Table 3: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Studies and Clinical Applications
Several case studies have highlighted the potential application of this compound in clinical settings:
-
Case Study on Cancer Treatment :
- A clinical trial involving patients with advanced lung cancer demonstrated that treatment with a related compound resulted in a significant reduction in tumor size, suggesting potential efficacy for further development.
-
Antimicrobial Resistance :
- Another study focused on the efficacy of the compound against antibiotic-resistant strains of bacteria, showing promise in overcoming resistance mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
